chemical structure and physical properties of Olean-12-ene-3beta,28-diol diacetate
chemical structure and physical properties of Olean-12-ene-3beta,28-diol diacetate
An In-Depth Technical Guide to Olean-12-ene-3beta,28-diol diacetate: Structure, Properties, Synthesis, and Therapeutic Potential
Introduction
Pentacyclic triterpenoids, particularly those with the oleanane scaffold, represent a class of natural products that have garnered significant attention in the fields of medicinal chemistry and drug development. These compounds, widely distributed in the plant kingdom, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] While natural precursors like oleanolic acid are abundant, semi-synthetic modifications are often employed to enhance potency, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).[3]
This technical guide provides a comprehensive overview of Olean-12-ene-3beta,28-diol diacetate, a semi-synthetic derivative of the naturally occurring triterpenoid, erythrodiol. We will delve into its chemical structure, physicochemical properties, a detailed semi-synthesis protocol, and its potential biological activities, contextualized within the broader therapeutic promise of the oleanane class. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound.
Nomenclature and Chemical Structure
Olean-12-ene-3beta,28-diol diacetate belongs to the β-amyrin group of oleanane-type pentacyclic triterpenoids. Its core structure consists of a five-ring system with a double bond between carbons 12 and 13. The key functional features are the two acetate ester groups located at the 3-beta and 28 positions, which are formed by the acetylation of the corresponding hydroxyl groups of its parent diol, erythrodiol.
The esterification of the hydroxyl groups significantly increases the lipophilicity of the molecule compared to its precursor, a modification that can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.
Table 1: Compound Identification
| Identifier | Data | Reference |
|---|---|---|
| IUPAC Name | (3β)-Olean-12-ene-3,28-diol, diacetate | [4] |
| Synonyms | Erythrodiol diacetate, 3β,28-Diacetoxyolean-12-ene | |
| CAS Number | 1896-77-1 | [5] |
| Molecular Formula | C₃₄H₅₄O₄ |
| Molecular Weight | 526.8 g/mol | |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for the unambiguous identification, purification, and characterization of Olean-12-ene-3beta,28-diol diacetate. While extensive experimental data for this specific derivative is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 2: Physicochemical Properties
| Property | Value / Description | Rationale / Reference |
|---|---|---|
| Appearance | White to off-white crystalline solid | Inferred from related triterpenoids like Olean-12-ene-3,24-diol.[6] |
| Melting Point | Not widely reported. Expected to be a high-melting solid. | Triterpenoids are generally crystalline with high melting points (e.g., Olean-12-ene-3,11-dione melts at 241-245°C).[7] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO; Insoluble in water. | Acetylation increases lipophilicity. The parent diol is soluble in organic solvents.[6][8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation. The following table outlines the expected characteristic signals for Olean-12-ene-3beta,28-diol diacetate based on the known spectral data of the oleanane scaffold.
Table 3: Predicted Spectroscopic Data
| Technique | Characteristic Features | Reference for Scaffold |
|---|---|---|
| ¹H NMR (CDCl₃) | Vinyl Proton (H-12): ~δ 5.3 ppm (t).Acetyl Protons: Two singlets at ~δ 2.0-2.1 ppm (6H total).Carbinol Protons: Multiplet for H-3α at ~δ 4.5 ppm; AB quartet or two doublets for H₂-28 at ~δ 3.8-4.2 ppm.Methyl Protons: Seven singlet signals for angular methyl groups between δ 0.8-1.2 ppm. | [7][9] |
| ¹³C NMR (CDCl₃) | Ester Carbonyl Carbons (C=O): Two signals at ~δ 170-171 ppm.Olefinic Carbons: C-12 at ~δ 122-123 ppm and C-13 at ~δ 143-144 ppm.Carbinol Carbons: C-3 at ~δ 80-81 ppm; C-28 at ~δ 65-70 ppm.Acetyl Methyl Carbons: Two signals at ~δ 21-22 ppm.A total of 34 carbon signals are expected. | [7][9] |
| Mass Spectrometry (MS) | Molecular Ion: [M]+ peak corresponding to C₃₄H₅₄O₄.Fragmentation: Characteristic retro-Diels-Alder reaction in ring C; sequential loss of acetic acid moieties (CH₃COOH, 60 Da). |[9] |
Sourcing and Semi-Synthesis
Olean-12-ene-3beta,28-diol diacetate is not typically isolated as a major natural product. It is most efficiently prepared via semi-synthesis from more abundant natural triterpenoids, such as oleanolic acid. Oleanolic acid is a practical starting material due to its wide availability from sources like olive leaves (Olea europaea) and the roots of Lantana camara.[10][11]
The synthesis involves a two-step process: first, the selective reduction of the carboxylic acid at C-28 to a primary alcohol to yield erythrodiol, followed by the diacetylation of the hydroxyl groups at C-3 and C-28.
Experimental Protocol: Semi-Synthesis from Oleanolic Acid
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Rationale: This protocol provides a reliable and scalable method for producing the target compound. The reduction of the carboxylic acid is achieved using a powerful reducing agent like LiAlH₄. The subsequent acetylation is a standard esterification reaction that proceeds efficiently under mild conditions, protecting both the secondary C-3 and primary C-28 hydroxyl groups.
-
Step 1: Reduction of Oleanolic Acid to Erythrodiol (Olean-12-ene-3beta,28-diol)
-
Suspend oleanolic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~3.0 eq) in THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude erythrodiol. The product can be purified by silica gel column chromatography if necessary.
-
-
Step 2: Diacetylation of Erythrodiol
-
Dissolve the crude erythrodiol (1.0 eq) from Step 1 in a mixture of pyridine and acetic anhydride (e.g., a 2:1 v/v ratio).
-
Stir the solution at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure Olean-12-ene-3beta,28-diol diacetate.
-
Caption: Semi-synthesis workflow from Oleanolic Acid to the target compound.
Biological Activity and Therapeutic Potential
While Olean-12-ene-3beta,28-diol diacetate itself has not been extensively profiled, the biological activities of its parent scaffold are well-documented, providing a strong basis for predicting its therapeutic potential. Oleanane triterpenoids are known to modulate key cellular signaling pathways involved in inflammation, cancer progression, and oxidative stress.[12]
Anti-Inflammatory Activity via NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of oleanane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.
Oleanolic acid and its derivatives have been shown to suppress the activation of this pathway, often by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[9]
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- 8. Olean-12-ene-3,24-diol | CAS:119318-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
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